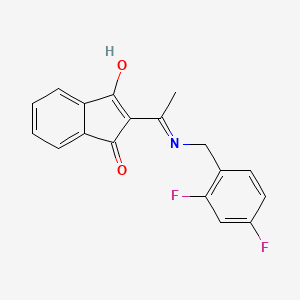

![molecular formula C9H14N6O B2794749 1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol CAS No. 899974-66-4](/img/structure/B2794749.png)

1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

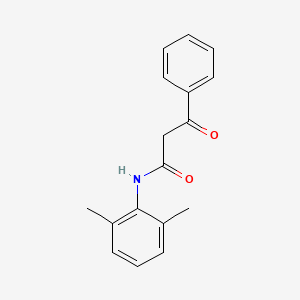

The compound “1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These compounds have been evaluated for their antiproliferative activity against several cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by a triazolopyrimidine core bearing different substituents . The exact structure of “1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol” would require further analysis.科学研究应用

Medicinal Chemistry

This compound is a part of the 1,2,3-triazole-fused pyrazines and pyridazines, which have been used in medicinal chemistry . They have shown potential in inhibiting the c-Met protein kinase, which is a critical factor in cell survival, growth, differentiation, and tumor formation .

Fluorescent Probes

These heterocycles have been used as fluorescent probes . Fluorescent probes are used in various fields of scientific research, including biology and medicine, to study the properties and functions of specific cells, tissues, or molecules.

Structural Units of Polymers

The 1,2,3-triazole-fused pyrazines and pyridazines have been incorporated into polymers for use in solar cells . This suggests that they could be used in the development of new materials with unique properties.

Anticancer Agents

Some derivatives of the compound have shown potent anticancer activity . They have been tested for cytotoxicity against various human cancer cell lines in vitro .

EGFR Targeting

The compound has been used in the synthesis of novel fused [1,2,3]triazolo [4ʹ,5ʹ:4,5]pyrido [2,3-d]pyrimidine linked 1,2,3-triazoles, which have shown potential as potent EGFR (Epidermal Growth Factor Receptor) targeting anticancer agents .

LSD1 Inhibitors

The [1,2,3]triazolo [4,5-d]pyrimidine scaffold, which includes this compound, can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition has been associated with the suppression of cancer cell growth.

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .

Mode of Action

The compound interacts with the EGFR, inhibiting its tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival .

Biochemical Pathways

The compound’s interaction with EGFR affects several biochemical pathways. Primarily, it inhibits the activation of the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, the compound can effectively halt the growth and spread of cancer cells .

Pharmacokinetics

The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted via the kidneys .

Result of Action

The result of the compound’s action is a significant reduction in cancer cell proliferation and survival . In vitro results revealed that similar compounds show potent anticancer activity, with IC50 values indicating strong inhibitory effects on cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .

属性

IUPAC Name |

1-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6O/c1-3-15-9-7(13-14-15)8(11-5-12-9)10-4-6(2)16/h5-6,16H,3-4H2,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOPNGJLHFCBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=N1)NCC(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2794667.png)

![Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride](/img/structure/B2794668.png)

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2794670.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794677.png)

![ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B2794679.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2794686.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2794687.png)

![N-(4-isopropylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)